molecular formula C13H14O B11908396 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]

Cat. No.: B11908396
M. Wt: 186.25 g/mol
InChI Key: POJJRUGFWLJEAH-UHFFFAOYSA-N
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Description

2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] is a heterocyclic compound characterized by a spiro linkage between an indene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of indene derivatives with pyran precursors in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or pyran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]
  • 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indene-2,4’-pyran]-1(3H)-one

Comparison: Compared to similar compounds, 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] is unique due to its specific spiro linkage and the presence of both indene and pyran rings. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

spiro[indene-1,4'-oxane]

InChI

InChI=1S/C13H14O/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6H,7-10H2

InChI Key

POJJRUGFWLJEAH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C=CC3=CC=CC=C23

Origin of Product

United States

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